

TRAP-5 Peptide (SFLLR): Structure-Activity Relationship & Technical Guide

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Compound of Interest

Compound Name: TRAP-5 amide Trifluoroacetate

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Executive Summary

TRAP-5 (Thrombin Receptor Agonist Peptide-5) is a synthetic pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg (SFLLR). It functions as a direct agonist of the Protease-Activated Receptor 1 (PAR-1), mimicking the N-terminal "tethered ligand" exposed after thrombin-mediated cleavage.^[1]

Unlike classical ligand-receptor interactions, TRAP-5 bypasses the enzymatic cleavage step, directly activating the receptor to induce platelet aggregation, calcium mobilization, and vascular endothelial signaling. This guide analyzes the molecular determinants of its activity, comparative potency, and validated experimental protocols for its application in drug discovery and hematology.

Molecular Architecture & Mechanism

The "Tethered Ligand" Mechanism

PAR-1 is a G-protein coupled receptor (GPCR) activated by an irreversible proteolytic mechanism.

- Cleavage: Thrombin cleaves the N-terminal exodomain of PAR-1 at the Arg41-Ser42 bond.

- Exposure: This reveals a new N-terminus starting with the sequence SFLLR...^[2]
- Self-Activation: The newly exposed SFLLR sequence folds back and binds intramolecularly to the receptor's second extracellular loop (ECL2), triggering transmembrane signaling.

TRAP-5 is a soluble peptide mimic of this tethered sequence, capable of activating the receptor in trans without the need for thrombin.

Physicochemical Profile

Property	Specification
Sequence	H-Ser-Phe-Leu-Leu-Arg-OH (or -NH ₂)
One-Letter Code	SFLLR
Molecular Weight	633.79 g/mol (Amide form)
Isoelectric Point (pI)	~11.0 (Highly Basic)
Solubility	Water soluble; often supplied as TFA salt
Stability	Susceptible to aminopeptidases; Amidation (-NH ₂) at C-terminus improves stability.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of TRAP-5 is strictly governed by the specific physicochemical properties of its five residues. The "Pharmacophore" requires a precise spatial arrangement of the N-terminal amine, the aromatic ring of Phenylalanine, and the guanidino group of Arginine.

Residue-by-Residue Analysis

Position 1: Serine (Ser-1) – The Trigger

- Critical Feature: The free -amino group is non-negotiable. It mimics the newly exposed N-terminus after cleavage.^[2] Acetylation or methylation of this amine abolishes activity.
- Side Chain: The hydroxyl group (-OH) contributes to hydrogen bonding but is less critical than the amine. Substitution with Alanine (Ala) reduces potency but does not abolish it.

- SAR Insight: The distance between the N-terminal nitrogen and the Phe-2 aromatic ring is a key determinant of receptor docking.

Position 2: Phenylalanine (Phe-2) – The Anchor

- Critical Feature: The aromatic phenyl ring is essential for high-affinity binding, likely engaging in

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stacking or hydrophobic interactions with residues in the PAR-1 ligand-binding pocket.

- Substitution Data: Replacement with non-aromatic hydrophobic residues (e.g., Ala, Leu) results in a near-total loss of agonist activity.
- Stereochemistry: Strictly L-isomer required. D-Phe analogs are often inactive or act as weak antagonists.

Position 3 & 4: Leucine (Leu-3, Leu-4) – The Hydrophobic Core

- Role: These residues form a hydrophobic spacer that orients the terminal Arginine correctly relative to the N-terminus.
- Tolerance: This region is the most tolerant to substitution.
 - Leu-3: Can often be replaced by other hydrophobic residues (Val, Ile) with minor potency shifts.
 - Leu-4: Participates in hydrophobic packing.
- Backbone: The amide bond between Leu-3 and Leu-4 is sensitive; N-methylation here can disrupt the bioactive conformation.

Position 5: Arginine (Arg-5) – The Electrostatic Clamp

- Critical Feature: The positively charged guanidino group is vital. It forms an electrostatic interaction (salt bridge) with conserved acidic residues (Asp/Glu) in the receptor's extracellular loop.

- **C-Terminus:** The C-terminal carboxylate is not required for binding. In fact, converting the C-terminus to an Amide (-NH₂) often enhances biological potency and stability against carboxypeptidases.
- **Substitution:** Replacing Arg with Lysine (Lys) significantly reduces potency, indicating that the specific geometry of the guanidino group is preferred over a generic positive charge.

Comparative Potency (EC₅₀)

TRAP-5 (SFLLR) is the minimal active fragment but is generally less potent than the hexapeptide TRAP-6 (SFLLRN).

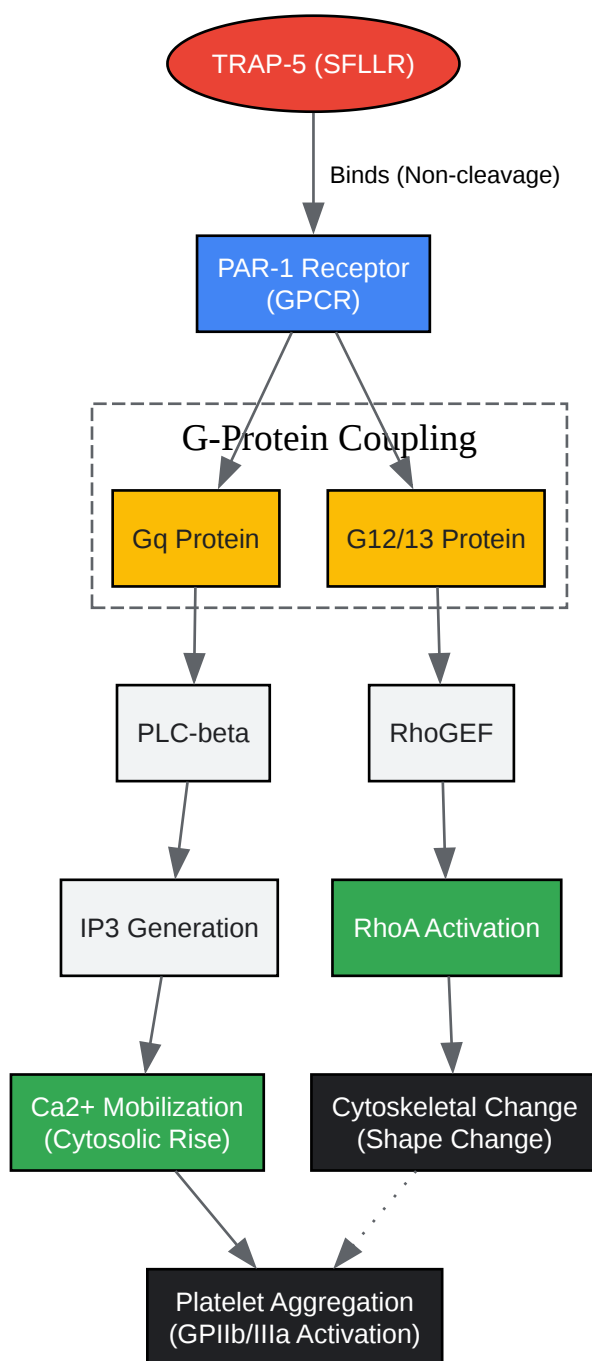
Agonist	Sequence	Relative Potency (Platelet Aggregation)	EC ₅₀ (Approx.)	Notes
Thrombin	(Enzyme)	1000x	~0.5 - 1 nM	Physiological activator
TRAP-6	SFLLRN	10x	~1 - 5 μM	Standard reference peptide
TRAP-5	SFLLR	1x	~10 - 50 μM	Minimal active sequence
Scrambled	LSFLR	Inactive	N/A	Negative control

Signaling Pathway Visualization

TRAP-5 binding to PAR-1 triggers a cascade of G-protein signaling events, primarily

(Calcium) and

(RhoA).



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Figure 1: Signal transduction pathway activated by TRAP-5 binding to PAR-1, leading to platelet aggregation.

Experimental Protocols

Protocol A: Platelet Aggregation Assay (LTA)

Objective: Quantify the functional potency of TRAP-5 variants using Light Transmission Aggregometry.

Reagents:

- Citrated Human Whole Blood.
- Tyrode's Buffer (pH 7.4).
- TRAP-5 Stock Solution (10 mM in water/DMSO).

Workflow:

- Preparation: Centrifuge whole blood at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).
- Baseline: Transfer PRP to aggregometer cuvettes. Set 100% transmission using Platelet-Poor Plasma (PPP).
- Incubation: Incubate PRP at 37°C for 2 minutes with stirring (1000 rpm).
- Activation: Add TRAP-5 (Final conc: 10–100 μ M).
- Measurement: Monitor light transmission for 5–10 minutes.
 - Positive Result: Rapid increase in transmission (clearing of turbid solution) indicating aggregation.
 - Validation: Pre-incubate with PAR-1 antagonist (e.g., Vorapaxar) to confirm specificity.

Protocol B: Calcium Mobilization Assay

Objective: Measure real-time cytosolic

flux, a direct downstream effector of

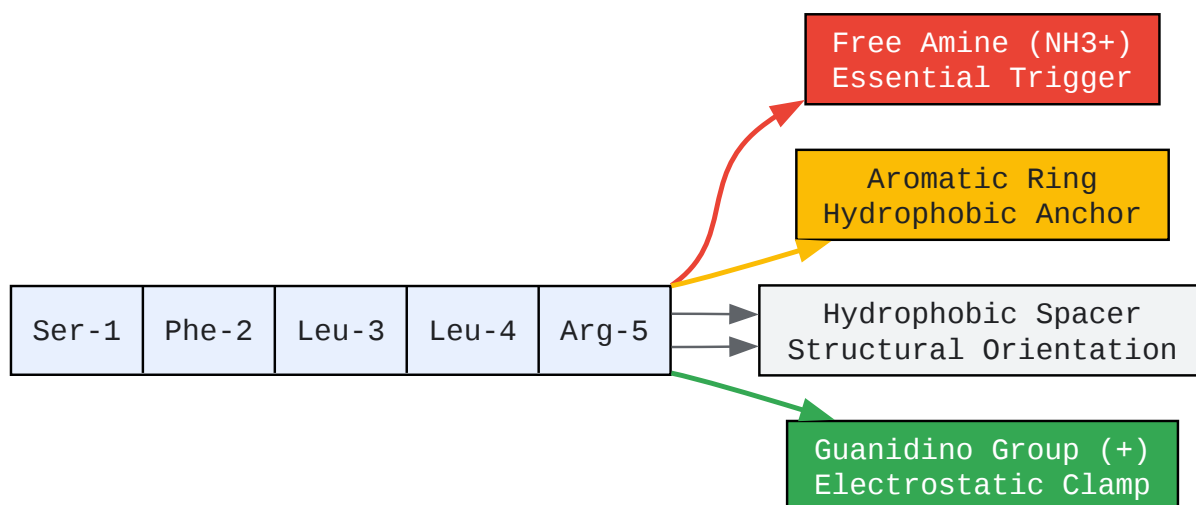
coupling.

Workflow:

- Loading: Incubate washed platelets or endothelial cells with Fluo-4 AM (2 μ M) for 30 min at 37°C in dark.
- Washing: Wash cells 2x with HBSS to remove extracellular dye.
- Baseline: Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.
- Injection: Inject TRAP-5 (titrate 1 μ M – 100 μ M).
- Readout: Record peak fluorescence intensity () relative to baseline ().
- Data Analysis: Plot vs. $\log[\text{Agonist}]$ to determine EC50.

SAR Logic Visualization

The following diagram maps the specific contribution of each residue in the SFLLR sequence to the receptor activation mechanism.



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Figure 2: Pharmacophore map of TRAP-5. Red/Yellow/Green nodes indicate critical interaction points.

References

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Sources

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